4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether
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Description
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H16ClNOS2. It contains a benzothiazepin ring, which is a seven-membered ring containing a nitrogen atom, a sulfur atom, and a double bond. The ring is substituted with a chlorine atom and a sulfanyl group, which is connected to a phenyl ring through a methylene bridge.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H16ClNOS2), molecular weight (349.89), and its structure. Other properties such as melting point, boiling point, and density were not provided in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Chlorination and Sulfonation Processes : The chlorination of related benzothiazepin compounds, such as 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, yields chloro derivatives through reactions with chlorinating agents. This process is essential for introducing chlorine atoms into specific positions of the benzothiazepin ring, providing a pathway for further chemical modifications including sulfonation, which could be analogous to the synthesis routes of the given compound (Solomko et al., 1982).
Reactivity with Elemental Sulfur : The compound's structural motif is relevant in reactions involving elemental sulfur for the synthesis of heterocyclic compounds. For instance, a three-component reaction involving aminoaryl pyrroles, ethers, and elemental sulfur under metal-free conditions has been reported to efficiently produce N-heterocycle-fused benzothiadiazepines. This process highlights the reactivity of sulfur-containing compounds in constructing complex heterocyclic systems, which could be pertinent to the research applications of the compound (Zhang et al., 2019).
Applications in Material Science
Synthesis of High-Performance Materials : Thiophenyl-substituted compounds, similar to the given compound, have been utilized in the synthesis of high-refractive-index and low-birefringence materials. These materials are crucial for advanced optical applications, indicating the potential use of such compounds in the development of high-performance polymeric materials (Tapaswi et al., 2015).
Medicinal Chemistry Applications
Anti-Helicobacter pylori Agents : Derivatives of benzothiazepin compounds have shown potent activity against Helicobacter pylori, a significant pathogen involved in gastric diseases. This application demonstrates the potential of such compounds in developing new antimicrobial agents, suggesting that derivatives of the given compound could be explored for similar medicinal applications (Carcanague et al., 2002).
Properties
IUPAC Name |
7-chloro-4-[(4-methoxyphenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNOS2/c1-20-14-5-2-12(3-6-14)11-22-17-8-9-21-16-7-4-13(18)10-15(16)19-17/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDYDFPXIWEWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)Cl)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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